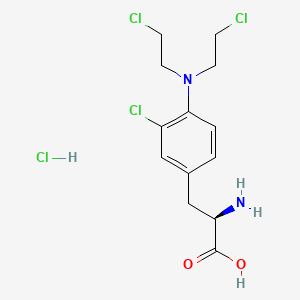
2-Hydroxylbenzoyl-D-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxylbenzoyl-D-lysine is a derivative of lysine, an essential amino acid crucial for human development. This compound has a molecular formula of C13H18N2O4 and a molecular weight of 266.3 g/mol. It is characterized by the presence of a hydroxyl group attached to the benzoyl moiety, which is further linked to the D-lysine structure.
Vorbereitungsmethoden
The synthesis of 2-Hydroxylbenzoyl-D-lysine typically involves the reaction of D-lysine with 2-hydroxybenzoic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and the benzoyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at room temperature.
For industrial production, the process may be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated synthesis equipment can further enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
2-Hydroxylbenzoyl-D-lysine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 may yield a carboxylic acid, while reduction with NaBH4 may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxylbenzoyl-D-lysine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound is used in studies related to protein modification and enzyme inhibition.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules that can target specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxylbenzoyl-D-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. Additionally, the lysine moiety can interact with negatively charged regions of the target molecule, further stabilizing the complex .
The pathways involved in the compound’s action may include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions. These effects can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxylbenzoyl-D-lysine can be compared with other similar compounds, such as:
Salicylic acid: Both compounds contain a hydroxyl group attached to a benzene ring, but salicylic acid lacks the lysine moiety, making it less versatile in terms of biological interactions.
p-Hydroxybenzoic acid: Similar to this compound, this compound has a hydroxyl group on the benzene ring, but it does not have the lysine component, limiting its applications in protein-related studies.
Protocatechuic acid:
The uniqueness of this compound lies in its combination of the benzoyl and lysine moieties, which allows for a broader range of interactions and applications in various fields of research.
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
(2R)-6-amino-2-[(2-hydroxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-3-6-10(13(18)19)15-12(17)9-5-1-2-7-11(9)16/h1-2,5,7,10,16H,3-4,6,8,14H2,(H,15,17)(H,18,19)/t10-/m1/s1 |
InChI-Schlüssel |
SEXCUPQSEHZJDN-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N[C@H](CCCCN)C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCCCN)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

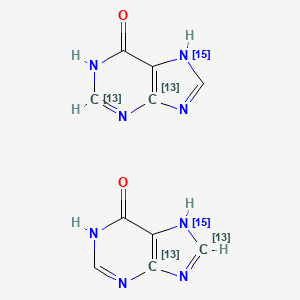
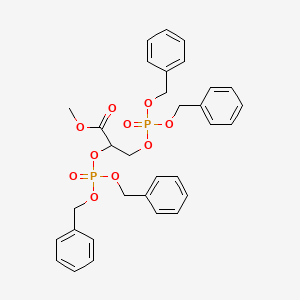
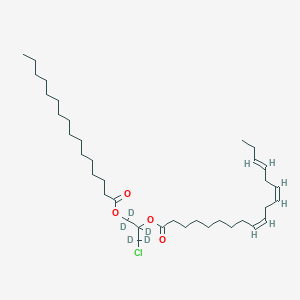
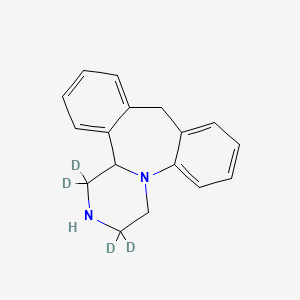

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
